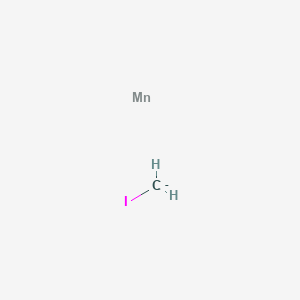

Iodomethane;manganese

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

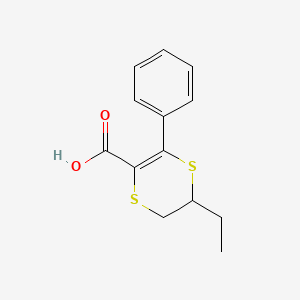

Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH₃I. It is a dense, colorless, and volatile liquid. In terms of chemical structure, it is related to methane by the replacement of one hydrogen atom with an iodine atom. Iodomethane is naturally emitted by rice plantations and is produced in large quantities by algae and kelp in the world’s temperate oceans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethane can be prepared through several methods:

Reaction of Methanol with Iodine and Red Phosphorus: This exothermic reaction involves adding iodine to a mixture of methanol and red phosphorus. The iodinating reagent, phosphorus triiodide, is formed in situ[ 3 \text{CH}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]

Reaction of Methanol with Aqueous Hydrogen Iodide: This method involves the reaction of methanol with aqueous hydrogen iodide, producing iodomethane and water[ \text{CH}_3\text{OH} + \text{HI} \rightarrow \text{CH}_3\text{I} + \text{H}_2\text{O} ]

Reaction of Iodoform with Potassium Hydroxide and Dimethyl Sulfate: This method involves treating iodoform with potassium hydroxide and dimethyl sulfate under 95% ethanol.

Industrial Production Methods

Industrial production of iodomethane typically involves the reaction of methanol with iodine and red phosphorus due to its efficiency and scalability.

Chemical Reactions Analysis

Iodomethane undergoes various types of chemical reactions:

Substitution Reactions: Iodomethane is an excellent substrate for nucleophilic substitution reactions (S_N2) due to its sterically open structure and the good leaving group properties of iodide.

Oxidation and Reduction Reactions: Iodomethane can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Photolysis: The dynamics of photolysis of iodomethane have been studied using multiphoton ionization.

Scientific Research Applications

Iodomethane has a wide range of scientific research applications:

Biology: Iodomethane is used in biological studies to investigate methylation processes and their effects on biological systems.

Industry: Iodomethane is used in the production of various chemicals and as a soil fumigant.

Mechanism of Action

The mechanism by which iodomethane exerts its effects involves its role as a methylating agent. It undergoes nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This process is facilitated by the good leaving group properties of iodide and the sterically open structure of iodomethane .

Comparison with Similar Compounds

Iodomethane can be compared with other similar compounds, such as:

Methane: The simplest alkane, with the formula CH₄.

Diiodomethane: A compound with the formula CH₂I₂, where two hydrogen atoms are replaced by iodine atoms.

Iodoform: A compound with the formula CHI₃, where three hydrogen atoms are replaced by iodine atoms.

Carbon Tetraiodide: A compound with the formula CI₄, where all four hydrogen atoms are replaced by iodine atoms.

Iodomethane is unique due to its single iodine substitution, making it an excellent substrate for nucleophilic substitution reactions and a versatile methylating agent.

Properties

CAS No. |

64596-37-8 |

|---|---|

Molecular Formula |

CH2IMn- |

Molecular Weight |

195.869 g/mol |

IUPAC Name |

iodomethane;manganese |

InChI |

InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1; |

InChI Key |

MSEIMRFRMXEPMT-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]I.[Mn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)

![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)

![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)

![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)